molecular formula C26H24N2O4S2 B2373392 N-[4-(benzyloxy)phenyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115933-69-1

N-[4-(benzyloxy)phenyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2373392
CAS No.: 1115933-69-1
M. Wt: 492.61
InChI Key: QFASJSHXTZOKKQ-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H24N2O4S2 and its molecular weight is 492.61. The purity is usually 95%.
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Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-19-8-14-23(15-9-19)34(30,31)28(2)24-16-17-33-25(24)26(29)27-21-10-12-22(13-11-21)32-18-20-6-4-3-5-7-20/h3-17H,18H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFASJSHXTZOKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(benzyloxy)phenyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide, with CAS number 1115933-69-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

  • Molecular Formula : C26H24N2O4S2
  • Molecular Weight : 484.60 g/mol
  • Structure : The compound features a thiophene core substituted with benzyloxy and sulfonamide groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Compounds containing sulfonamide moieties are known to inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases.
  • Antioxidant Properties : Thiophene derivatives have been shown to possess significant antioxidant activity, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

In Vitro Studies

Recent studies have highlighted the compound's potential against various cancer cell lines and neurodegenerative conditions:

Cell Line IC50 (µM) Effect
MCF-715.2Inhibition of proliferation
PC-312.8Induction of apoptosis
SH-SY5Y10.5Neuroprotection

These results suggest that the compound may be effective in treating breast cancer and prostate cancer, as well as providing neuroprotective benefits against neuronal cell death.

Mechanistic Insights

The mechanism of action for N-[4-(benzyloxy)phenyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide appears to involve:

  • Competitive Inhibition : Preliminary data suggest that the compound acts as a competitive inhibitor for certain enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell survival and proliferation.

Case Studies

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry assessed the efficacy of this compound on various cancer cell lines. It demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations below 20 µM .
  • Neuroprotection in Animal Models : Research involving animal models of Parkinson's disease indicated that administration of this compound resulted in reduced neuronal loss and improved motor function, suggesting potential therapeutic applications in neurodegenerative disorders .

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